4-(4-ethynylphenyl)butanoic acid
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Overview
Description
4-(4-Ethynylphenyl)butanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethynylphenyl)butanoic acid typically involves the coupling of ethynylbenzene with a butanoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the ethynyl group and the phenyl ring . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethynylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be used under controlled conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-Ethynylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-ethynylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring provides a stable framework, while the butanoic acid chain can interact with biological systems, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
4-(4-Ethylphenyl)butanoic acid: Contains an ethyl group instead of an ethynyl group, leading to variations in its chemical behavior and applications.
Uniqueness
4-(4-Ethynylphenyl)butanoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and enhances its utility in various fields of research .
Properties
CAS No. |
2131053-53-5 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4-ethynylphenyl)butanoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h1,6-9H,3-5H2,(H,13,14) |
InChI Key |
UJDKOVMRZNMLFY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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